Phenyl Ion Affinity: Dipropanolamine Borate vs. Diethanolamine (5,5-ONO) Borate
The anionic borate derived from dipropanolamine (6,6-bicyclic chelate) exhibits a substantially higher phenyl ion affinity (PhIA) than the analogous borate derived from diethanolamine (5,5-bicyclic chelate). A lower PhIA value for the neutral Lewis acid indicates that the corresponding anionic borate provides a better thermodynamic source of phenyl anion [1].
| Evidence Dimension | Phenyl ion affinity (PhIA) of neutral boron Lewis acid, calculated at M06-2X/6-311G+(d,p) level with DCM PCM solvent model |
|---|---|
| Target Compound Data | Dipropanolamine-derived borane (Entry 8, compound 3): PhIA = +36.3 kcal mol⁻¹ (+31.3 kcal mol⁻¹ using solid-state coordinates of K[2a]) |
| Comparator Or Baseline | Diethanolamine-derived 5,5-ONO borane (Entry 4): PhIA = +17.0 kcal mol⁻¹; Pinacol-derived B(Pin)(tBu) (Entry 6): PhIA = +23.2 kcal mol⁻¹; B(Pin)(nBu) (Entry 7): PhIA = +23.9 kcal mol⁻¹; Triolborane (Entry 1): PhIA = −22.8 kcal mol⁻¹; BF₃ (Entry 2): PhIA = −16.3 kcal mol⁻¹; BPh₃ (Entry 3): PhIA = 0.0 kcal mol⁻¹ |
| Quantified Difference | Dipropanolamine-derived borane PhIA is +19.3 kcal mol⁻¹ higher than diethanolamine-derived analogue, indicating significantly greater thermodynamic driving force for phenyl anion transfer from the dipropanolamine borate. The PhIA is 12.4–13.1 kcal mol⁻¹ higher than pinacol-derived B(Pin)(Alkyl) analogues. |
| Conditions | Computational: M06-2X/6-311G+(d,p) level of theory with dichloromethane PCM solvent model; isodesmic reactions between tetraphenylborate and the neutral boron Lewis acid |
Why This Matters
The substantially higher nucleophilicity of dipropanolamine-derived borates enables additive-free transmetallation to iron, which is not achievable with less nucleophilic borate reagents—directly impacting synthetic route design in base-metal-catalyzed cross-coupling.
- [1] Dunsford, J. J.; Clark, E. R.; Ingleson, M. J. Highly nucleophilic dipropanolamine chelated boron reagents for aryl-transmetallation to iron complexes. Dalton Trans. 2015, 44, 20577–20583. Table 1. View Source
